molecular formula C14H13N5O3 B2766358 1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid CAS No. 1338652-02-0

1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid

Katalognummer: B2766358
CAS-Nummer: 1338652-02-0
Molekulargewicht: 299.29
InChI-Schlüssel: WUPLKPOUZWXUDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic derivative featuring a pyridine core linked to an imidazole ring via a 1,2,4-oxadiazole moiety. The oxadiazole group is substituted with an isopropyl (propan-2-yl) group at position 3, while the imidazole ring carries a carboxylic acid at position 3.

Eigenschaften

IUPAC Name

1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-8(2)12-17-13(22-18-12)9-3-4-11(15-5-9)19-6-10(14(20)21)16-7-19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPLKPOUZWXUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid is a synthetic compound that incorporates the oxadiazole moiety, which has been recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound's chemical structure is characterized by the presence of an imidazole ring and an oxadiazole group, which are known to contribute to its biological properties.

PropertyValue
Chemical Formula C13H15N5O3
Molecular Weight 273.29 g/mol
CAS Number 1249814-83-2
IUPAC Name 1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown activity against various cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) cells. A study demonstrated that modifications to the oxadiazole structure can enhance cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range against multiple cancer types .

The biological activity of 1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and metastasis .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Study on Antitumor Activity

In a notable study published in Pharmaceutical Research, a derivative structurally related to our compound was tested against a panel of human tumor cell lines. The results indicated that the compound exhibited selective cytotoxicity towards ovarian cancer cells with an IC50 value of 9.27 µM. The study highlighted the potential for developing new therapeutic agents based on this scaffold .

Comparative Analysis

A comparative analysis of various oxadiazole derivatives revealed that modifications at specific positions significantly influenced their biological activity. For example:

Compound NameIC50 (µM)Cancer Type
1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]}9.27Ovarian Cancer
4-{3-(isopropyl)-1,2,4-oxadiazol}92.4Various Cancer Lines
Novel Derivative X2.76Colon Adenocarcinoma

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The imidazole and oxadiazole moieties present in the compound are known for their diverse biological activities.

  • Antimicrobial Activity : Research indicates that derivatives of imidazole and oxadiazole exhibit significant antibacterial and antifungal properties. Studies have shown that compounds containing these structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
  • Antitumor Activity : The compound's structure allows for interactions with biological targets involved in cancer progression. Investigations into similar compounds have demonstrated their ability to disrupt cellular processes related to tumor growth .

Agricultural Chemistry

The potential of this compound extends into agrochemicals, where it may serve as a basis for developing new pesticides or fungicides.

  • Agrochemical Development : The oxadiazole unit is recognized for its efficacy against phytopathogenic bacteria and fungi. Compounds designed with these functionalities have shown promise in enhancing crop protection strategies .

Material Science

The unique chemical structure of the compound allows for exploration in material science, particularly in creating novel polymers or coatings.

  • Polymer Chemistry : The incorporation of imidazole and oxadiazole units into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. This application is still under investigation but shows potential for future developments .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated that new derivatives exhibited effective inhibition against S. aureus and E. coli.
Investigation into Antitumor Properties Found that compounds with imidazole and oxadiazole structures can induce apoptosis in cancer cells.
Research on Agrochemical Applications Highlighted the effectiveness of oxadiazole derivatives in controlling fungal infections in crops.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

The substituent on the oxadiazole ring significantly influences physicochemical properties and bioactivity. Key analogs include:

  • Ethyl-substituted : 1-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1338683-32-1). The ethyl group offers intermediate hydrophobicity, balancing membrane permeability and aqueous solubility .
  • Propyl-substituted : 1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid (CAS 1338653-53-4). The propyl chain increases lipophilicity, which may improve tissue penetration but reduce metabolic stability .

Heterocyclic Core Modifications

  • Pyridine vs.
  • Imidazole vs. Pyrazole : The compound 1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 1351398-16-7) replaces imidazole with pyrazole, modifying acidity and tautomerism, which could influence binding interactions .

Functional Group Variations

  • Carboxylic Acid Positioning: Derivatives like 5-((2-Amino-4-phenyl-1H-imidazol-5-yl)(p-tolyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one (4b) lack the carboxylic acid, instead incorporating a dioxinone ring. This substitution eliminates ionizable groups, altering pharmacokinetic profiles .

Structural and Pharmacological Data Table

Compound Name Oxadiazole Substituent Core Heterocycle Molecular Weight (g/mol) Key Notes
1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid Isopropyl Pyridine/Imidazole 297.27 (calculated) High lipophilicity; potential for CNS penetration
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid Propyl Pyridine/Imidazole 283.26 (CAS 1338653-53-4) Discontinued; likely due to metabolic instability
1-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid Ethyl Pyridine/Imidazole 285.26 (CAS 1338683-32-1) Available commercially; intermediate logP
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxylic acid Methyl Pyrimidine/Imidazole 275.23 (CAS 1708080-77-6) Enhanced solubility; pyrimidine may improve DNA/RNA targeting
1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Isopropyl Pyridine/Pyrazole 311.31 (CAS 1351398-16-7) Discontinued; pyrazole core reduces basicity

Q & A

Q. How can the structural identity of the compound be confirmed using spectroscopic methods?

To confirm the structure, employ a combination of 1D/2D NMR (e.g., 1H^1 \text{H}, 13C^{13}\text{C}, HSQC, HMBC) to resolve aromatic protons and heterocyclic connectivity. IR spectroscopy identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and oxadiazole rings (C=N stretches). High-resolution mass spectrometry (HRMS) validates the molecular formula. For example, evidence from analogous imidazole derivatives shows that coupling constants in NMR (e.g., pyridine H-6 and oxadiazole protons) are critical for confirming regiochemistry .

Q. What are the common synthetic impurities in this compound, and how are they controlled?

Process-related impurities include tetrazole-containing byproducts (e.g., 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl} derivatives) formed during cyclization steps. These are monitored via reverse-phase HPLC with UV detection (λ = 210–280 nm), using a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid). Pharmacopeial guidelines recommend impurity thresholds <0.15% .

Q. What solvent systems are optimal for recrystallization to ensure high purity?

A mixture of ethanol-water (7:3 v/v) or acetone-hexane is effective, as evidenced by similar imidazole derivatives. Slow cooling (1–2°C/min) minimizes co-crystallization of impurities. Polar aprotic solvents like DMF should be avoided due to strong coordination with the carboxylic acid group, which complicates isolation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the oxadiazole ring formation?

Use statistical design of experiments (DoE) to evaluate variables:

  • Catalyst : ZnCl2_2 vs. polyphosphoric acid (PPA). PPA increases cyclization efficiency but may degrade acid-sensitive groups.
  • Temperature : 80–120°C (higher temperatures favor oxadiazole formation but risk decomposition).
  • Solvent : Toluene for azeotropic water removal vs. DMF for solubility.
    A central composite design (CCD) with 3–5 factors reduces experimental runs while identifying optimal conditions (e.g., 100°C, PPA in toluene, 4 hr reaction time) .

Q. How do computational methods aid in predicting binding interactions with biological targets?

Perform docking studies (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Focus on hydrogen bonding between the carboxylic acid group and active-site residues (e.g., lysine or arginine in enzymes). Molecular dynamics simulations (100 ns) assess stability of the ligand-protein complex. Evidence from analogous benzimidazole-triazole systems shows that substituents on the pyridine ring modulate binding affinity .

Q. How can contradictory data on catalytic efficiency in synthesis be resolved?

Contradictions often arise from uncontrolled variables , such as trace moisture in solvents or inconsistent heating rates. To address this:

  • Replicate experiments under inert conditions (N2_2/Ar atmosphere).
  • Use in-situ FTIR or Raman spectroscopy to monitor reaction progress.
  • Apply multivariate analysis (e.g., PCA) to identify outlier data points caused by impurities or instrument drift .

Q. What advanced separation techniques are suitable for isolating stereoisomers or tautomers?

Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while capillary electrophoresis (CE) with cyclodextrin additives separates tautomers. For scale-up, simulate moving bed (SMB) chromatography offers high throughput. Evidence from isoxazole-imidazole hybrids indicates that tautomerization (e.g., 1H vs. 4H imidazole forms) requires pH control (pH 6–7) during separation .

Methodological Notes

  • Synthesis Optimization : Always include a reaction calorimetry step to assess exothermic risks during scale-up .
  • Analytical Validation : Cross-validate HPLC methods with LC-MS/MS to confirm specificity for trace impurities .
  • Data Reproducibility : Use electronic lab notebooks (ELNs) with standardized metadata fields to document experimental variables (e.g., humidity, stir rate) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.